molecular formula H2KO3P B8066716 Potassium;hydroxy(dioxido)phosphanium

Potassium;hydroxy(dioxido)phosphanium

Cat. No.: B8066716
M. Wt: 120.086 g/mol
InChI Key: TVZAODNOSCFHKT-UHFFFAOYSA-M
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Description

Potassium;hydroxy(dioxido)phosphanium is an inorganic compound with the anion [PO₂(OH)]⁻, forming a potassium salt with the formula KHPO₃ (dipotassium hydrogen phosphite). This compound is structurally characterized by a phosphorus atom bonded to two oxygen atoms (dioxido groups) and one hydroxyl group, creating a trigonal pyramidal geometry. Its nomenclature reflects the oxidation state of phosphorus (+3) and its hybrid anionic structure. The compound is notable for its role in agricultural and industrial applications, particularly as a precursor in fungicides and corrosion inhibitors .

Properties

IUPAC Name

potassium;hydroxy(dioxido)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/K.H3O3P/c;1-4(2)3/h;4H,(H2,1,2,3)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZAODNOSCFHKT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[PH+]([O-])[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2KO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.086 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium;hydroxy(dioxido)phosphanium typically involves the reaction of a phosphorus-containing precursor with potassium hydroxide. One common method is the etherification of hydroxy-phosphines with different triflates, tosylates, and mesitylates in the presence of cesium or potassium carbonates in dimethylformamide (DMF) . Another approach involves the cleavage of P–C bonds of tertiary phosphines by lithium and potassium to prepare phosphide precursors .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium;hydroxy(dioxido)phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and ammonia (NH3) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Chloro- and amino-phosphines.

Scientific Research Applications

Potassium;hydroxy(dioxido)phosphanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium;hydroxy(dioxido)phosphanium involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile, participating in various chemical reactions by donating electron pairs. This nucleophilic behavior is crucial in its role as a reagent in organic synthesis and its potential biological activities .

Comparison with Similar Compounds

Chemical and Structural Comparison

Compound Name Chemical Formula Structure Oxidation State (P) Key Properties
Potassium;hydroxy(dioxido)phosphanium KHPO₃ [PO₂(OH)]⁻ (trigonal) +3 Hygroscopic, water-soluble, reducing agent
Dipotassium hydrogen phosphate K₂HPO₄ [HPO₄]²⁻ (tetrahedral) +5 Buffering agent, pH stabilizer
Barium metaphosphate Ba(PO₃)₂ (PO₃⁻)ₙ (polymeric chain) +5 High thermal stability, ceramic additive
Caffeic acid phosphanium salts Variable Quaternary phosphonium +5 (in P⁺) Amphiphilic, enhanced bioavailability

Structural Notes:

  • This compound (KHPO₃): The phosphite anion ([PO₂(OH)]⁻) acts as a reducing agent due to the +3 oxidation state of phosphorus. This contrasts with phosphate derivatives (e.g., K₂HPO₄), where phosphorus is in the +5 state .
  • Caffeic acid phosphanium salts : These organic derivatives (e.g., pentyl(triphenyl)phosphanium bromide) feature a positively charged phosphorus center bonded to organic groups, enhancing lipophilicity and membrane permeability .

Physicochemical Properties

Property KHPO₃ K₂HPO₄ Caffeic Acid Phosphanium Salts
Solubility in Water High High Moderate to high
Thermal Stability Decomposes at ~300°C Stable up to 400°C Varies by organic substituents
Bioavailability Low N/A High (due to amphiphilic nature)

Research Findings and Innovations

  • Caffeic Acid Derivatives : Phosphanium annexation to caffeic acid increased cytotoxicity by 35–300× against cancer cells and improved antifungal efficacy, attributed to enhanced cellular uptake and surfactant-like properties .
  • Phosphite vs. Phosphate Salts : Potassium phosphite (KHPO₃) demonstrates superior reducing capacity compared to phosphate salts, making it effective in mitigating oxidative stress in plants .
  • Metaphosphates in Materials Science : Barium metaphosphate’s polymeric structure enables applications in high-temperature ceramics, though its reactivity with moisture limits use in humid environments .

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